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Compound of Interest

Compound Name: Tetrahydro-2H-pyran-4-ol-d5

Cat. No.: B12300008

In-Depth Technical Guide: Tetrahydro-2H-pyran-
4-ol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrahydro-2H-pyran-4-ol-d5, a

deuterated form of Tetrahydro-2H-pyran-4-ol. This document details its core properties,
applications in research and drug development, and relevant experimental methodologies.

Core Compound Data

Tetrahydro-2H-pyran-4-ol-d5 is a stable isotope-labeled compound valuable in various
research applications, particularly in pharmacokinetic and metabolic studies. The inclusion of
deuterium atoms allows for its use as an internal standard in quantitative analyses.

Property Value Citations
CAS Number 1219795-46-6

Molecular Weight 107.16 g/mol

Molecular Formula CsHsDs0:2

The Role of Deuteration in Drug Development
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Deuteration, the substitution of hydrogen with its stable isotope deuterium, has become a
significant strategy in drug discovery. This subtle atomic change can profoundly impact a drug's
metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-
H) bond, leading to a slower bond cleavage rate in enzyme-mediated reactions. This
phenomenon, known as the kinetic isotope effect, can slow down a drug's metabolism,
potentially improving its pharmacokinetic properties, enhancing efficacy, and reducing toxic
side effects.[1][2]

Deuterated compounds like Tetrahydro-2H-pyran-4-ol-d5 are also invaluable as internal
standards for quantitative analysis using techniques such as Nuclear Magnetic Resonance
(NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass
Spectrometry (LC-MS).

Experimental Protocols

While specific, published experimental protocols for Tetrahydro-2H-pyran-4-ol-d5 are not
widely available, this section provides detailed, representative methodologies based on
established practices for similar deuterated compounds and the synthesis of tetrahydropyran
derivatives.

Protocol 1: Synthesis of Tetrahydro-2H-pyran-4-ol via
Prins Cyclization

The tetrahydropyran ring system is commonly synthesized through the Prins reaction, which

involves the acid-catalyzed reaction of an alkene with an aldehyde. A plausible synthesis for

the non-deuterated Tetrahydro-2H-pyran-4-ol is outlined below. The deuterated analog would
require the use of deuterated starting materials.

Materials:

3-Buten-1-ol

Paraformaldehyde (or another formaldehyde source)

Acid catalyst (e.g., Montmorillonite K10, sulfuric acid)

Toluene
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e Sodium bicarbonate solution (saturated)
e Brine

e Anhydrous magnesium sulfate

e Round-bottom flask

» Reflux condenser

e Magnetic stirrer and stir bar

e Heating mantle

e Separatory funnel

e Rotary evaporator

Procedure:

e To a solution of 3-buten-1-ol in toluene within a round-bottom flask, add paraformaldehyde
and the acid catalyst.

e Heat the reaction mixture to 80°C and stir under reflux for 2-4 hours.
o Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.
» Upon completion, cool the mixture to room temperature and filter to remove the catalyst.

e Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine in
a separatory funnel.

e Dry the organic layer over anhydrous magnesium sulfate.

 Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary
evaporator to yield the crude product.

 Purify the crude product by distillation under reduced pressure to obtain pure Tetrahydro-2H-
pyran-4-ol.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12300008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Protocol 2: Pharmacokinetic Study using Tetrahydro-2H-
pyran-4-ol-d5 as an Internal Standard via LC-MS/MS

This protocol outlines a typical workflow for a pharmacokinetic study in a preclinical animal
model, using Tetrahydro-2H-pyran-4-ol-d5 as an internal standard to quantify the non-
deuterated analyte.

Materials and Reagents:

Tetrahydro-2H-pyran-4-ol (analyte)

o Tetrahydro-2H-pyran-4-ol-d5 (internal standard)

e Blank animal plasma (e.g., rat or mouse)

o Acetonitrile (LC-MS grade)

e Formic acid (LC-MS grade)

o Water (LC-MS grade)

e Microcentrifuge tubes

e \ortex mixer

o Centrifuge

e HPLC vials

LC-MS/MS system with a C18 column

Procedure:

1. Preparation of Stock and Working Solutions:

o Prepare primary stock solutions (1 mg/mL) of both the analyte and the internal standard in
methanol.
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Prepare a series of working standard solutions of the analyte by serial dilution of the primary
stock solution.

Prepare a working solution of the internal standard (e.g., 100 ng/mL) by diluting the primary
stock solution.

. Sample Preparation (Protein Precipitation):

Aliquot 50 pL of plasma samples (calibration standards, quality controls, and unknown study
samples) into microcentrifuge tubes.

Spike each sample with 10 pL of the internal standard working solution.

Add 150 pL of ice-cold acetonitrile to each tube to precipitate proteins.

Vortex the samples vigorously for 1 minute.

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

Carefully transfer the supernatant to clean HPLC vials for LC-MS/MS analysis.

. LC-MS/MS Analysis:

Chromatographic Conditions:

Column: C18, 2.1 x 50 mm, 1.8 um

Mobile Phase A: 0.1% formic acid in water

Mobile Phase B: 0.1% formic acid in acetonitrile

Flow Rate: 0.4 mL/min

Injection Volume: 5 pL

Establish a suitable gradient elution program to achieve good separation.
Mass Spectrometric Conditions:

lonization Mode: Electrospray lonization (ESI), positive mode.
Detection: Multiple Reaction Monitoring (MRM).

Optimize MRM transitions for both the analyte and the internal standard.

. Data Analysis:

Integrate the peak areas for the analyte and the internal standard.

Calculate the peak area ratio (analyte peak area / internal standard peak area).

Construct a calibration curve by plotting the peak area ratio against the concentration of the
calibration standards.

Determine the concentration of the analyte in the unknown samples from the calibration
curve.
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Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of deuterated
compounds in drug development.
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Caption: The Kinetic Isotope Effect on Drug Metabolism.
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Caption: A typical workflow for a preclinical pharmacokinetic study.
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Prins Reaction for Tetrahydropyran Synthesis
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Caption: The general mechanism of the Prins reaction for synthesizing tetrahydropyran rings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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